N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-13(11-1-2-11)15-12-7-14-16(9-12)8-10-3-5-18-6-4-10/h7,9-11H,1-6,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZPQEKZVRFDGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CN(N=C2)CC3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the cyclopropane carboxamide group and the tetrahydro-2H-pyran-4-ylmethyl substituent. Key steps may include cyclization reactions, nucleophilic substitutions, and amide bond formations under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity against specific targets.
Industry: The compound’s properties might make it useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity and leading to downstream effects in biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide, and how can reaction conditions be optimized for higher yield?
- Answer : The compound is synthesized via multi-step reactions, typically involving:
Formation of the tetrahydropyran (oxane) ring through hydrogenation of dihydropyran using catalysts like Raney nickel .
Coupling reactions (e.g., amide bond formation) between the pyrazole and cyclopropanecarboxamide moieties, often mediated by coupling agents such as HATU or EDCI .
Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (60–80°C), and catalyst loading. Chromatography (e.g., silica gel or HPLC) is critical for purification .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer :
- NMR spectroscopy (¹H, ¹³C) confirms structural integrity, with pyrazole protons appearing as doublets (~δ 7.5–8.5 ppm) and oxane protons as multiplet signals (~δ 3.5–4.0 ppm) .
- Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 369.5 [M+H]⁺) .
- HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95% required for pharmacological studies) .
Q. What preliminary assays are used to evaluate its biological activity?
- Answer :
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination for breast or lung cancer) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or inflammatory mediators (e.g., COX-2) .
- Solubility profiling : Shake-flask method in PBS or DMSO to guide formulation .
Q. How are common impurities addressed during synthesis?
- Answer : Side products (e.g., unreacted pyrazole intermediates or oxidized by-products) are minimized by inert atmosphere use (N₂/Ar) and reducing reaction times. Impurities are removed via gradient elution in reversed-phase HPLC .
Advanced Research Questions
Q. What computational and experimental strategies resolve contradictions in bioactivity data across studies?
- Answer :
- Molecular docking (AutoDock, Schrödinger) identifies binding modes to targets like androgen receptors or kinases, explaining variability in IC₅₀ values .
- Metabolic stability assays (e.g., liver microsomes) assess whether discrepancies arise from rapid degradation .
- X-ray crystallography (using SHELXL for refinement) confirms stereochemistry and active conformations, resolving conflicting SAR hypotheses .
Q. How can structural modifications enhance target selectivity and reduce off-target effects?
- Answer :
- Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring improves kinase selectivity .
- Scaffold hopping : Replacing cyclopropane with spirocyclic moieties alters binding pocket interactions .
- Prodrug strategies : Esterification of the carboxamide group enhances bioavailability and reduces hepatotoxicity .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Answer :
- CRISPR-Cas9 knockouts of putative targets (e.g., GPR139) in cell lines confirm pathway involvement .
- Transcriptomic profiling (RNA-seq) identifies downstream gene regulation in treated vs. control models .
- SPR (Surface Plasmon Resonance) quantifies binding kinetics (KD, kon/koff) to purified receptors .
Q. How do crystallographic studies using SHELX programs refine the compound’s 3D structure?
- Answer :
- Data collection : High-resolution (<1.0 Å) X-ray diffraction at synchrotron facilities.
- Refinement : SHELXL iteratively adjusts atomic positions and thermal parameters, leveraging restraints for cyclopropane ring geometry .
- Validation : MolProbity checks for steric clashes and Ramachandran outliers ensure model accuracy .
Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?
- Answer :
- Analog synthesis : Systematic variation of substituents (e.g., oxane ring size, pyrazole substitution patterns) .
- Free-Wilson analysis : Quantifies contributions of specific groups to activity (e.g., oxane methyl improves metabolic stability by 30%) .
- QSAR modeling : Machine learning (Random Forest, SVM) predicts activity cliffs from descriptor libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
